(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings share a single atom. The presence of the oxadiazole ring and the piperidine moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the spirocyclic structure, and the final coupling reactions. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The oxadiazole ring and piperidine moiety can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Knoevenagel Condensation Products: Compounds formed via the Knoevenagel condensation reaction .
Uniqueness
(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spirocyclic structure and the presence of both oxadiazole and piperidine rings. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-1-[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-15(21-24-20-12)11-22(2)16-13-5-3-4-6-14(13)18(17(16)23)7-9-19-10-8-18/h3-6,16-17,19,23H,7-11H2,1-2H3/t16-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACIJRPWUIVOR-SJORKVTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1CN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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